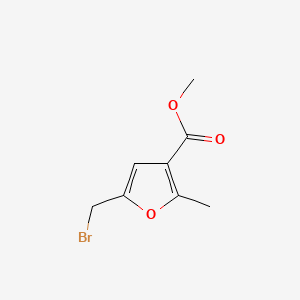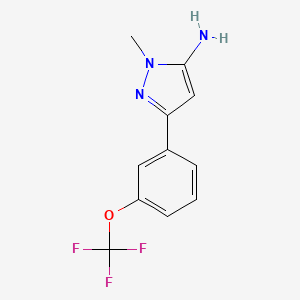
1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethoxyphenyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions:
Methylation: The methyl group is introduced at the 1-position of the pyrazole ring using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing robust purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.
Comparación Con Compuestos Similares
1-Methyl-3-phenyl-1H-pyrazol-5-amine: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
3-(Trifluoromethoxy)phenyl-1H-pyrazol-5-amine:
Uniqueness: 1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine is unique due to the presence of both the methyl and trifluoromethoxy groups, which confer distinct chemical properties such as increased stability, lipophilicity, and potential bioactivity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C11H10F3N3O |
|---|---|
Peso molecular |
257.21 g/mol |
Nombre IUPAC |
2-methyl-5-[3-(trifluoromethoxy)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3O/c1-17-10(15)6-9(16-17)7-3-2-4-8(5-7)18-11(12,13)14/h2-6H,15H2,1H3 |
Clave InChI |
VDLUDFRTVQQMMC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


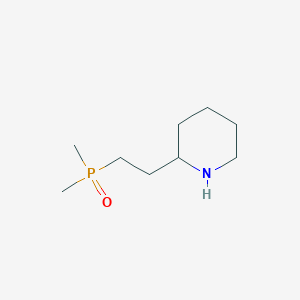


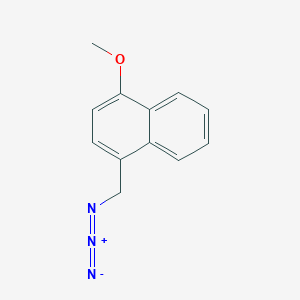
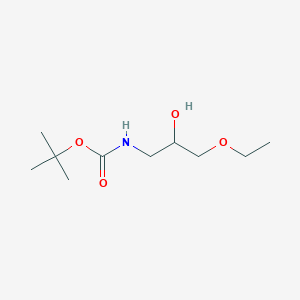
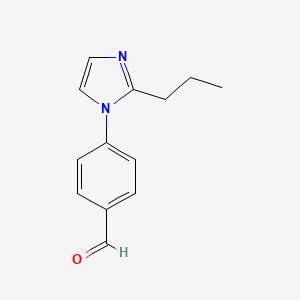

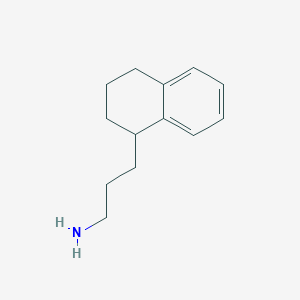
![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)
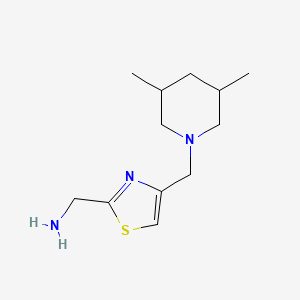
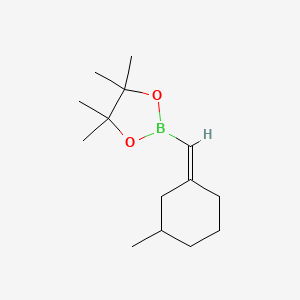
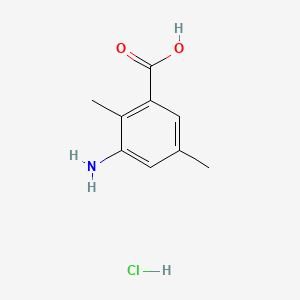
![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)
